molecular formula C13H12N4 B3630659 N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine

N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine

Cat. No.: B3630659
M. Wt: 224.26 g/mol
InChI Key: QMTDYWBSMBOFPX-UHFFFAOYSA-N
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Description

N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine: is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring and a benzodiazole ring, which are connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine typically involves the reaction of 2-aminopyridine with a suitable benzodiazole derivative. One common method involves the use of a bromoketone as a starting material. The reaction proceeds through a series of steps, including cyclization and bromination, to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine or benzodiazole rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or benzodiazole rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents like iodine (I₂) and bromine (Br₂).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-one, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Chemistry: In chemistry, N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. It can be used in studies involving enzyme inhibition and receptor binding.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its activity against various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials. Its properties make it suitable for applications in electronics, photonics, and catalysis .

Mechanism of Action

The mechanism of action of N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, depending on the target .

Comparison with Similar Compounds

Uniqueness: N-(Pyridin-2-ylmethyl)-1H-1,3-benzodiazol-2-amine is unique due to its specific combination of the pyridine and benzodiazole rings connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-7-12-11(6-1)16-13(17-12)15-9-10-5-3-4-8-14-10/h1-8H,9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTDYWBSMBOFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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